tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate
CAS No.:
Cat. No.: VC18718799
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H19NO3 |
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Molecular Weight | 273.33 g/mol |
IUPAC Name | tert-butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate |
Standard InChI | InChI=1S/C16H19NO3/c1-5-12-7-6-8-13(9-12)19-14-10-17(11-14)15(18)20-16(2,3)4/h1,6-9,14H,10-11H2,2-4H3 |
Standard InChI Key | VCWJLLLGHOADPV-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OC2=CC=CC(=C2)C#C |
Introduction
tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate is a synthetic organic compound belonging to the class of azetidine derivatives. It features a tert-butyl group, an ethynylphenoxy moiety, and a carboxylate functional group, making it a versatile compound for various applications in medicinal chemistry and organic synthesis.
Synthesis and Purification
The synthesis of tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate involves multiple steps, requiring careful control of reaction conditions such as temperature, solvent choice, and reaction time to ensure high yield and purity. Advanced techniques like chromatography are often employed for purification.
Synthesis Steps Overview
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Starting Materials: Typically involves azetidine derivatives and ethynylphenoxy precursors.
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Reaction Conditions: Careful control of temperature, solvent, and reaction time.
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Purification Methods: Chromatography techniques for achieving high purity.
Potential Applications
This compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its interactions with biological targets, such as enzymes or receptors involved in metabolic pathways, are of interest for further research.
Potential Biological Targets
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Enzymes: Involvement in metabolic pathways.
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Receptors: Interaction with specific receptors for therapeutic effects.
Research Findings and Future Directions
While specific biological assays and studies are needed to elucidate the pharmacodynamics and pharmacokinetics of tert-Butyl 3-(3-ethynylphenoxy)azetidine-1-carboxylate, its unique structure suggests potential for innovative applications in drug development. Further research should focus on in vitro and in vivo studies to explore its therapeutic potential.
Future Research Directions
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Biological Assays: In vitro and in vivo studies to assess efficacy and safety.
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Pharmacokinetic Studies: Understanding absorption, distribution, metabolism, and excretion (ADME) properties.
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Structure-Activity Relationship (SAR) Studies: Modifying the compound to enhance biological activity.
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